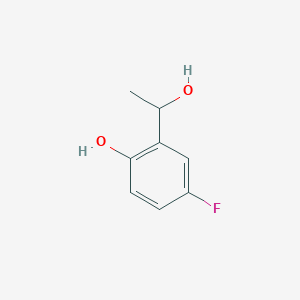

1-(2-Hydroxy-5-fluorophenyl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

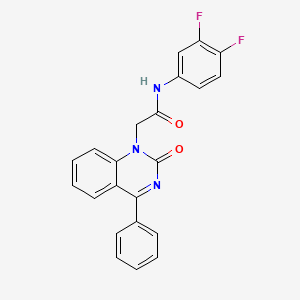

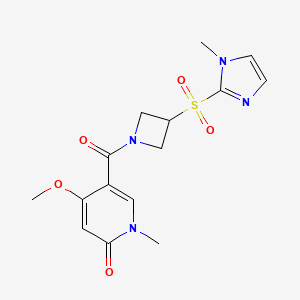

“1-(2-Hydroxy-5-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H9FO2 . It is also known as 2-ethanoyl-4-fluorophenol or 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone . This compound is an important intermediate in the synthesis of multiple beta-blockers .

Synthesis Analysis

The synthesis of “1-(2-Hydroxy-5-fluorophenyl)ethanol” involves performing double esterification on amino groups and phenolic hydroxy in one step by taking amino-phenol as a raw material. This is followed by Fries rearrangement under the condition of aluminum chloride/sodium chloride .

Molecular Structure Analysis

The molecular structure of “1-(2-Hydroxy-5-fluorophenyl)ethanol” consists of 8 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The molecular weight of this compound is 156.15 .

科学的研究の応用

Crystallographic Studies :X-ray crystal structures of intermediates similar to 1-(2-Hydroxy-5-fluorophenyl)ethanol, like 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, have been analyzed to determine their crystalline structure and intermolecular interactions, providing insight into the molecular geometry and potential chemical behavior of these compounds (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008).

Biochemical and Medicinal Applications

Enantioselective Synthesis for Medicinal Use :The enantioselective synthesis of variants of 1-(2-Hydroxy-5-fluorophenyl)ethanol has been explored for their potential in medical applications. For example, (S)-(-)-1-(4-Fluorophenyl)ethanol is an intermediate in the synthesis of antagonists of the CCR5 chemokine receptor, potentially offering protection against HIV infection. The synthesis methods and conditions, such as the use of Daucus carota cells for bioreduction, have been studied to optimize yield and purity, indicating the compound's significance in pharmaceutical synthesis (ChemChemTech, 2022).

Microbial Reduction in Pharmaceutical Synthesis :Microbial reduction processes involving similar compounds have been employed to produce chiral intermediates with high enantiomeric purity, essential for the pharmaceutical industry. The process involves the use of various microorganisms and has been optimized for high yield and purity, demonstrating the biological and pharmaceutical relevance of these compounds (Patel et al., 2004).

Spectroscopy and Material Science

Spectroscopic Analysis and Material Properties :Studies on related fluorophenyl ethanol compounds involve spectroscopic analysis to understand their stability and molecular interactions, which are crucial for material science applications. For instance, the free jet rotational spectrum of the most stable conformer of 1-(2-fluorophenyl)-1-ethanol has been investigated, providing insights into molecular stability and potential material applications (Tang & Caminati, 2010).

Fluorescence and Light Emission Studies :Research on the fluorescence properties of compounds structurally similar to 1-(2-Hydroxy-5-fluorophenyl)ethanol, such as 2-(2'-hydroxyphenyl)benzothiazole derivatives, has shown potential applications in light emission and probe design. These studies contribute to the development of materials with specific light-emitting properties, useful in various technological applications (Cheng et al., 2014).

Safety And Hazards

When handling “1-(2-Hydroxy-5-fluorophenyl)ethanol”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

4-fluoro-2-(1-hydroxyethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMSCKDTKBWDIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-5-fluorophenyl)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-5-[(E)-2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2427927.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2427928.png)

![N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2427933.png)

![7-phenyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427934.png)

![1-Cyclohexyl-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2427935.png)

![2-(Phenylmethoxycarbonylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2427936.png)

![Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2427937.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2427938.png)

![4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid](/img/structure/B2427942.png)

![(E)-ethyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2427943.png)